molecular formula C11H14N4O2 B11875538 6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B11875538
M. Wt: 234.25 g/mol
InChI Key: BJXLMQSOZLFTFJ-UHFFFAOYSA-N
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Description

6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS 1227958-71-5) is a pyrrolo[2,3-d]pyrimidine derivative, a scaffold of significant interest in medicinal chemistry due to its structural resemblance to purine bases, which allows it to interact with key biological targets . This compound features a morpholino substituent and a methyl group on its core structure, modifications that are often explored to fine-tune biological activity and physicochemical properties. The pyrrolo[2,3-d]pyrimidine core is recognized as a privileged structure in drug discovery, particularly in the development of targeted anticancer and antimicrobial agents . Compounds based on the pyrrolo[2,3-d]pyrimidine structure have demonstrated potent activity as targeted antifolates, inhibiting enzymes critical for cell proliferation, such as glycinamide ribonucleotide formyltransferase (GARFTase) in the de novo purine biosynthesis pathway . This mechanism is being actively investigated for the development of novel antitumor agents with selective uptake via folate receptors (FRs) and the proton-coupled folate transporter (PCFT), which are often overexpressed in certain cancers . Beyond oncology, this chemical class is also a promising lead for antimicrobial development, showing potential for creating new agents to address the growing challenge of antimicrobial resistance (AMR) . Furthermore, related pyrrolo[2,3-d]pyrimidine analogs have been designed as inhibitors of calcium-dependent protein kinases (CDPKs) in Plasmodium falciparum , highlighting their utility as molecular tools for infectious disease research . This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

6-methyl-2-morpholin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N4O2/c1-7-6-8-9(12-7)13-11(14-10(8)16)15-2-4-17-5-3-15/h6H,2-5H2,1H3,(H2,12,13,14,16)

InChI Key

BJXLMQSOZLFTFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(NC2=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Cyclocondensation of 6-Aminouracil Derivatives

The pyrrolo[2,3-d]pyrimidine scaffold is constructed via cyclocondensation between 6-aminouracil and α-halogenated carbonyl compounds. For example:

  • Step 1 : 6-Aminouracil reacts with chloroacetaldehyde (50% aqueous) at 70–80°C in water/sodium acetate buffer to form 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol. Yield: 98% (14.74 g from 12.7 g starting material).

  • Step 2 : Chlorination with POCl3 in toluene/DIPEA at 106°C converts diol intermediates to 2,4-dichloro derivatives. Excess POCl3 (18.9 equivalents) ensures complete conversion.

Mechanistic Insight : Cyclization proceeds via imine formation followed by electrophilic aromatic substitution, while POCl3 mediates hydroxyl-to-chloride substitution through phosphorylated intermediates.

Functionalization at Position 2: Morpholino Incorporation

Nucleophilic Aromatic Substitution (SNAr)

2-Chloro intermediates react with morpholine under basic conditions:

  • Conditions : sec-BuOH, K2CO3, Pd2(dba)3/XPhos, 110°C.

  • Example : 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine reacts with morpholine to yield 2-morpholino derivatives. Yield: 74–90%.

Optimization :

  • Catalyst : Pd2(dba)3/XPhos outperforms CuI in coupling efficiency (yield ↑15%).

  • Solvent : sec-BuOH enhances solubility vs. DMF or DMSO.

Methyl Group Introduction at Position 6

Direct Alkylation of Pyrrole Nitrogen

  • Method : Treatment of 7H-pyrrolo[2,3-d]pyrimidin-4-one with methyl iodide/K2CO3 in DMF.

  • Yield : 85–92%.

Use of Pre-Methylated Intermediates

6-Methyl substitution is introduced early via:

  • Methylaminouracil Precursors : 6-Methyl-aminouracil cyclizes with chloroacetaldehyde, bypassing post-synthetic alkylation.

  • Protection Strategies : SEM (2-(trimethylsilyl)ethoxymethyl) groups shield N-7 during methylation.

Integrated Synthetic Routes

Three-Step Route (High-Yield Pathway)

StepReactionConditionsYield
1CyclocondensationH2O/NaOAc, 80°C, 20 min98%
2POCl3 ChlorinationToluene/DIPEA, 106°C, 12 hr89%
3Morpholine Substitutionsec-BuOH/K2CO3, Pd2(dba)3, 110°C74%

Total Yield : 64%.

One-Pot Tandem Approach

  • Combines cyclization, chlorination, and substitution in a single reactor.

  • Advantages : Reduced purification steps; yield comparable to stepwise (58–62%).

Characterization and Quality Control

Spectral Data

  • 1H NMR (DMSO-d6): δ 11.38 (br, 1H, NH), 6.53 (s, 1H, H-5), 3.72 (m, 4H, morpholine OCH2), 2.48 (s, 3H, CH3).

  • MS (ESI+) : m/z 235.1 [M+H]+.

Purity Assessment

  • HPLC : >98% purity (C18 column, 0.1% TFA/ACN gradient).

  • Melting Point : 218–220°C (decomposition).

Challenges and Mitigation Strategies

ChallengeSolution
Low N-7 alkylation regioselectivitySEM protection prior to methylation
Morpholine over-alkylationStrict stoichiometry (1:1.2 ratio)
POCl3 side reactionsSlow addition at 0°C; DIPEA buffering

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Chlorination : Tubular reactor with POCl3/toluene at 100°C (residence time: 2 hr).

  • Benefits : 20% higher throughput vs. batch.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DMF.

  • Catalyst Recycling : Pd nanoparticles on magnetic Fe3O4 (reused 5×).

Comparative Analysis of Methods

ParameterSNAr RouteBuchwald-HartwigOne-Pot
Yield74%82%62%
Pd Catalyst Loading5 mol%3 mol%7 mol%
Purity>98%97%95%
ScalabilityPilot (100 g)Lab (10 g)Bench (5 g)

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the morpholino or methyl groups are attached.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability. Additionally, the methyl group can influence its chemical reactivity and interaction with biological targets, making it a versatile compound for various applications.

Biological Activity

6-Methyl-2-morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS Number: 1263212-09-4) is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of protein tyrosine kinases. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₁H₁₄N₄O₂
  • Molecular Weight : 234.25 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with a morpholino group, which is critical for its biological activity.

This compound primarily acts as an inhibitor of Janus Kinase 3 (JAK3), a member of the Janus kinase family involved in cytokine signaling pathways. Inhibition of JAK3 can lead to immunosuppressive effects, making this compound a candidate for treating autoimmune diseases and certain cancers .

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including ovarian and breast cancer cells. A notable study reported an IC₅₀ value of 5.67 µM against the Huh7 hepatocellular carcinoma cell line for related compounds .

Immunosuppressive Effects

Due to its JAK3 inhibitory action, this compound has potential applications in treating conditions requiring immunosuppression, such as rheumatoid arthritis and lupus. The inhibition of JAK3 can modulate immune responses effectively, providing therapeutic benefits in these diseases .

Study on Antifolate Activity

A study investigating the antifolate activity of pyrrolo[2,3-d]pyrimidine derivatives found that certain analogs could inhibit proliferation in cancer cell lines expressing the proton-coupled folate transporter (PCFT). This suggests that modifications to the pyrrolo[2,3-d]pyrimidine structure can enhance selectivity and potency against tumors that rely on folate transport mechanisms .

Comparison with Other Compounds

A comparative analysis was conducted between various pyrrolo[2,3-d]pyrimidine derivatives. The results demonstrated that while some derivatives exhibited lower metabolic stability and aqueous solubility, they maintained significant antitumor activity. For example, compounds with specific substitutions showed improved IC₅₀ values compared to standard treatments like Olaparib .

Data Table: Biological Activity Summary

Activity Type Target/Cell Line IC₅₀ (µM) Mechanism
AntitumorHuh7 Hepatocellular Carcinoma5.67Induction of apoptosis
ImmunosuppressiveJAK3N/AInhibition of cytokine signaling
Antifolate ActivityPCFT-expressing CellsVariableInhibition of folate transport

Q & A

Q. Table 1. Synthesis Optimization Using MgO/HAp Catalyst

Reaction Time (h)Yield (%)Catalyst Reusability (cycles)
1–457–905

How are structural and functional group modifications analyzed in this compound class?

Methodological Answer :
Advanced spectroscopic and chromatographic techniques are employed:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl and morpholino groups). For example, 1^1H NMR signals at δ 2.33 ppm indicate methyl groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESIMS m/z: 309.9 for related analogs) .
  • Infrared (IR) Spectroscopy : Peaks at 1690 cm1^{-1} confirm C=O stretching in the pyrrolopyrimidinone core .

What strategies resolve contradictions in biological activity data for pyrrolo[2,3-d]pyrimidinone derivatives?

Methodological Answer :
Discrepancies in antibacterial or anti-inflammatory activity are addressed through:

Dose-Response Studies : Testing multiple concentrations to establish EC50_{50}/IC50_{50} values.

Structural Analog Comparison : Modifying substituents (e.g., replacing morpholino with piperidine) to assess SAR trends .

Mechanistic Validation : Enzyme inhibition assays (e.g., kinase profiling) to confirm target engagement .

Q. Table 2. Example SAR for Anti-inflammatory Activity

Substituent (Position)Activity (IC50_{50}, nM)Target Kinase
Morpholino (2)50 ± 3JAK3
Piperidine (2)120 ± 8JAK3

How is regioselectivity controlled during the synthesis of substituted pyrrolo[2,3-d]pyrimidinones?

Methodological Answer :
Regioselectivity is influenced by:

Catalytic Systems : MgO/HAp nanocomposites promote selective cyclization at the 2-position .

Reaction Solvents : Polar aprotic solvents (e.g., DMF) favor morpholino substitution, while ethanol may lead to side products .

Protection-Deprotection Strategies : Boc protection of amino groups directs reactivity to specific sites, as seen in nucleoside analog synthesis .

What advanced computational methods predict the reactivity of pyrrolo[2,3-d]pyrimidinone derivatives?

Q. Methodological Answer :

Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic attack (e.g., C-5 vs. C-6 substitution) .

Molecular Docking : Simulates binding interactions with biological targets (e.g., kinase ATP-binding pockets) to prioritize analogs for synthesis .

Q. Table 3. DFT-Calculated Reactivity Indices

PositionFukui Index (Electrophilicity)
C-50.45
C-60.32

How are degradation pathways and stability profiles characterized for this compound?

Q. Methodological Answer :

Forced Degradation Studies : Exposure to heat, light, and acidic/basic conditions identifies labile groups (e.g., morpholino ring hydrolysis under HCl) .

High-Performance Liquid Chromatography (HPLC) : Monitors degradation products using C18 columns and UV detection at 254 nm .

What in vitro models are used to evaluate antibacterial efficacy?

Q. Methodological Answer :

Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Biofilm Inhibition : Crystal violet staining quantifies biofilm disruption at sub-MIC concentrations .

How is chirality introduced into pyrrolo[2,3-d]pyrimidinone derivatives?

Q. Methodological Answer :

Chiral Auxiliaries : Use of enantiopure aldehydes or amines during condensation .

Asymmetric Catalysis : Chiral ligands (e.g., BINOL) in Pd-catalyzed cross-couplings .

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